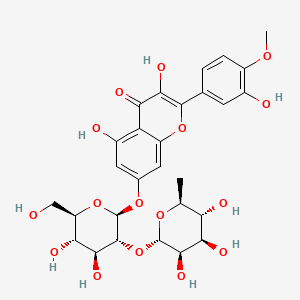
Tamarixetin 7-O-neohesperidoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamarixetin 7-O-neohesperidoside is a flavonoid compound derived from the genus Tamarix, which belongs to the family Tamaricaceae. This compound is known for its significant pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities . This compound is a glycoside of tamarixetin, which itself is a methylated derivative of quercetin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tamarixetin 7-O-neohesperidoside typically involves the glycosylation of tamarixetin. The process begins with the extraction of tamarixetin from natural sources, followed by its reaction with neohesperidose under specific conditions to form the glycoside. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of tamarixetin from plant sources, followed by its chemical modification to form the glycoside. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tamarixetin 7-O-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .
Applications De Recherche Scientifique
Tamarixetin 7-O-neohesperidoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is used to study the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.
Industry: It is used in the development of natural health products and dietary supplements
Mécanisme D'action
The mechanism of action of Tamarixetin 7-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting the activity of pro-inflammatory enzymes: This leads to a reduction in the production of inflammatory cytokines.
Inducing apoptosis in cancer cells: This involves the activation of caspases and the mitochondrial pathway of apoptosis.
Scavenging free radicals: This antioxidant activity helps protect cells from oxidative damage
Comparaison Avec Des Composés Similaires
Tamarixetin 7-O-neohesperidoside is unique compared to other similar compounds due to its specific glycosylation pattern and pharmacological properties. Similar compounds include:
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties but lacks the glycosylation found in this compound.
Isorhamnetin: Another methylated derivative of quercetin with similar biological activities but different glycosylation patterns.
Rhamnocitrin: A flavonoid with similar anti-inflammatory properties but different structural features
Propriétés
Formule moléculaire |
C28H32O16 |
|---|---|
Poids moléculaire |
624.5 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-14(39-2)12(30)5-10/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
Clé InChI |
OINKGVSBWFRFRW-PDDXIVOGSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)

![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)



![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
